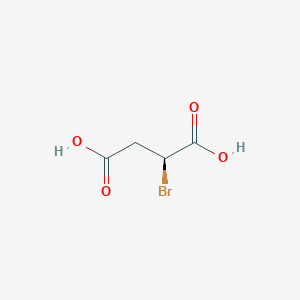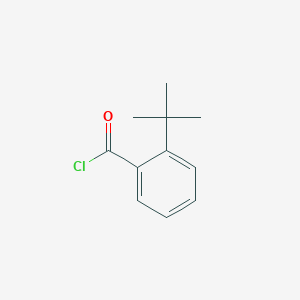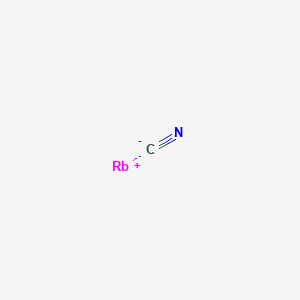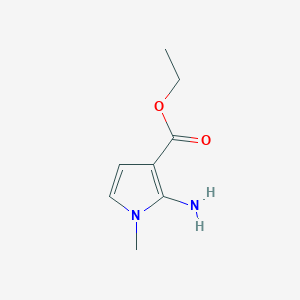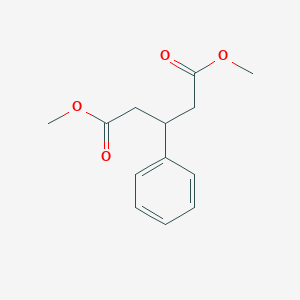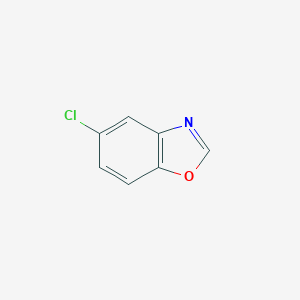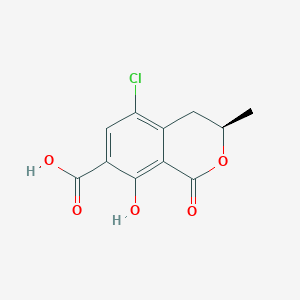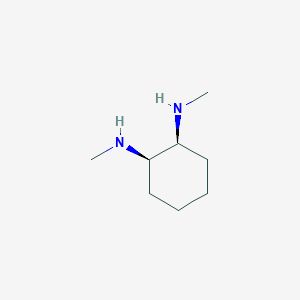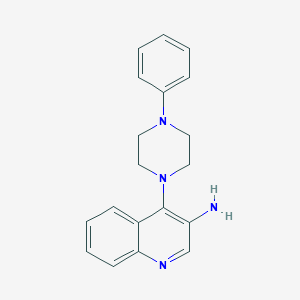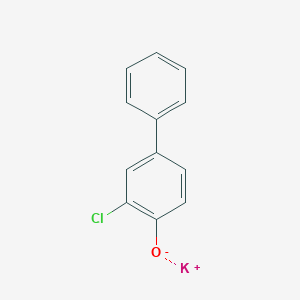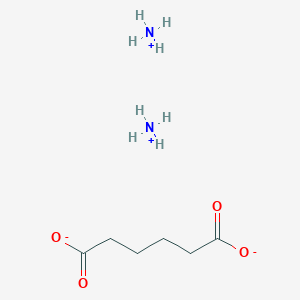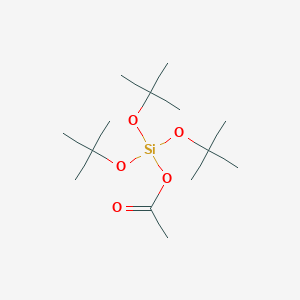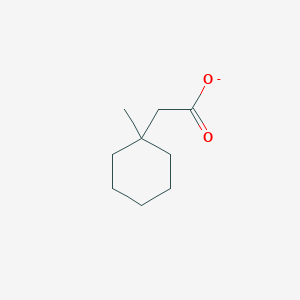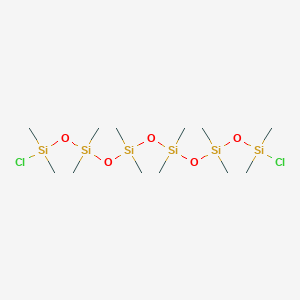
1,11-Dichloro-1,1,3,3,5,5,7,7,9,9,11,11-dodecamethylhexasiloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,11-Dichloro-1,1,3,3,5,5,7,7,9,9,11,11-dodecamethylhexasiloxane, also known as D6, is a cyclic siloxane that is widely used in various industrial applications. It is a clear, colorless liquid with a mild odor and is considered to be a volatile organic compound. Despite its widespread use, there is growing concern about the potential health and environmental effects of D6.
Mechanism Of Action
The mechanism of action of 1,11-Dichloro-1,1,3,3,5,5,7,7,9,9,11,11-dodecamethylhexasiloxane is not well understood. It is believed that 1,11-Dichloro-1,1,3,3,5,5,7,7,9,9,11,11-dodecamethylhexasiloxane can bind to proteins and disrupt their function. This can lead to various biochemical and physiological effects.
Biochemical And Physiological Effects
Studies have shown that exposure to 1,11-Dichloro-1,1,3,3,5,5,7,7,9,9,11,11-dodecamethylhexasiloxane can lead to various biochemical and physiological effects. In animal studies, 1,11-Dichloro-1,1,3,3,5,5,7,7,9,9,11,11-dodecamethylhexasiloxane has been shown to cause liver damage, reproductive toxicity, and developmental toxicity. It has also been shown to have estrogenic activity, which can disrupt the endocrine system. In humans, 1,11-Dichloro-1,1,3,3,5,5,7,7,9,9,11,11-dodecamethylhexasiloxane exposure has been linked to skin irritation and respiratory problems.
Advantages And Limitations For Lab Experiments
1,11-Dichloro-1,1,3,3,5,5,7,7,9,9,11,11-dodecamethylhexasiloxane is widely used in various laboratory experiments due to its low cost and ease of use. However, there are limitations to its use. 1,11-Dichloro-1,1,3,3,5,5,7,7,9,9,11,11-dodecamethylhexasiloxane is a volatile organic compound, which means that it can evaporate quickly and potentially contaminate the environment. It is also difficult to measure 1,11-Dichloro-1,1,3,3,5,5,7,7,9,9,11,11-dodecamethylhexasiloxane accurately due to its volatility.
Future Directions
For research on 1,11-Dichloro-1,1,3,3,5,5,7,7,9,9,11,11-dodecamethylhexasiloxane include the development of alternative chemicals, evaluation of potential health and environmental effects, and the development of more accurate measurement methods.
Synthesis Methods
1,11-Dichloro-1,1,3,3,5,5,7,7,9,9,11,11-dodecamethylhexasiloxane is synthesized through the reaction of chloromethylsilanes with potassium hydroxide in the presence of a catalyst. The resulting product is then purified through distillation. The synthesis process is relatively simple and cost-effective, which has contributed to the widespread use of 1,11-Dichloro-1,1,3,3,5,5,7,7,9,9,11,11-dodecamethylhexasiloxane in various industrial applications.
Scientific Research Applications
1,11-Dichloro-1,1,3,3,5,5,7,7,9,9,11,11-dodecamethylhexasiloxane has been extensively studied in the scientific community due to its potential health and environmental effects. It has been used as a model compound to study the fate and transport of cyclic siloxanes in the environment. 1,11-Dichloro-1,1,3,3,5,5,7,7,9,9,11,11-dodecamethylhexasiloxane has also been used in various toxicology studies to evaluate its potential toxicity to humans and wildlife.
properties
IUPAC Name |
chloro-[[[[[chloro(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H36Cl2O5Si6/c1-20(2,13)15-22(5,6)17-24(9,10)19-25(11,12)18-23(7,8)16-21(3,4)14/h1-12H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHILIQBLBAJDOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)Cl)O[Si](C)(C)O[Si](C)(C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H36Cl2O5Si6 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80339103 |
Source


|
| Record name | 1,11-Dichloro-1,1,3,3,5,5,7,7,9,9,11,11-dodecamethylhexasiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80339103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.8 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,11-Dichloro-1,1,3,3,5,5,7,7,9,9,11,11-dodecamethylhexasiloxane | |
CAS RN |
16106-81-3 |
Source


|
| Record name | 1,11-Dichloro-1,1,3,3,5,5,7,7,9,9,11,11-dodecamethylhexasiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80339103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

